5-((5-(Methylsulfonyl)-4-((piperidin-4-ylmethyl)amino)-pyridin-2-yl)amino)pyrazine-2-carbonitrile

Beschreibung

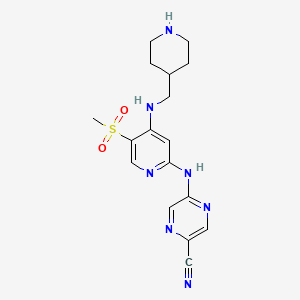

The compound 5-((5-(Methylsulfonyl)-4-((piperidin-4-ylmethyl)amino)-pyridin-2-yl)amino)pyrazine-2-carbonitrile is a heterocyclic molecule featuring a pyridine core substituted with a methylsulfonyl group at position 5 and a piperidin-4-ylmethylamino group at position 4. The pyridine ring is linked via an amino bridge to a pyrazine-2-carbonitrile moiety. This structure is optimized for interactions with biological targets, particularly kinase enzymes, due to its hydrogen-bonding capabilities (pyrazine-carbonitrile) and hydrophobic regions (piperidine and methylsulfonyl groups) .

Eigenschaften

IUPAC Name |

5-[[5-methylsulfonyl-4-(piperidin-4-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2S/c1-27(25,26)15-10-23-16(24-17-11-20-13(7-18)9-22-17)6-14(15)21-8-12-2-4-19-5-3-12/h6,9-12,19H,2-5,8H2,1H3,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSFHENQSSISQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1NCC2CCNCC2)NC3=NC=C(N=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-((5-(Methylsulfonyl)-4-((piperidin-4-ylmethyl)amino)-pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring with various functional groups, including a methylsulfonyl group and a piperidine moiety. Its structural complexity suggests multiple points of interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H19N5O2S |

| Molecular Weight | 317.40 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory conditions.

- Target Enzymes : Preliminary studies suggest that the compound may inhibit kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.

- Receptor Interaction : The piperidine group may facilitate binding to G-protein coupled receptors (GPCRs), influencing various physiological responses.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 8.3 |

| HeLa (Cervical Cancer) | 10.1 |

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancerous cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies

- Study on Lung Cancer : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in A549 lung cancer cells. The results showed that treatment led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema and inflammatory markers compared to control groups, indicating its potential utility in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyridine vs. Pyrimidine Core Variants

The target compound’s pyridine core distinguishes it from analogs like 5-((6-((piperidin-4-ylmethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (), which replaces pyridine with pyrimidine.

The pyrimidine analog’s smaller size and additional nitrogen may improve aqueous solubility but reduce lipophilicity compared to the pyridine-based target compound .

Substituent Variations

Sulfonyl Group Modifications

The methylsulfonyl group in the target compound contrasts with analogs bearing morpholinosulfonyl (, Compound 4) or trifluoromethyl () groups.

The trifluoromethyl group in ’s compound improves resistance to oxidative metabolism, making it a candidate for prolonged therapeutic action compared to the target compound’s methylsulfonyl group .

Piperidine Derivatives

Variations in the piperidine substituent’s position and linkage significantly affect bioactivity:

- Piperidin-4-ylmethylamino (Target Compound): Optimal balance of flexibility and steric bulk for kinase binding pockets .

- Piperidin-3-ylmethylamino (): Altered spatial orientation may reduce target affinity due to suboptimal positioning .

- Tetrahydro-2H-pyran-4-yl (): Replaces piperidine with a tetrahydropyran, reducing basicity and altering pharmacokinetics .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound involves:

- Construction of the pyrazine-2-carbonitrile core.

- Introduction of the amino substituent at the 5-position of the pyrazine ring.

- Functionalization of the pyridine ring at positions 4 and 5 with methylsulfonyl and piperidin-4-ylmethylamino groups.

- Coupling of the pyridin-2-ylamino substituent to the pyrazine ring.

This approach is supported by patent literature describing similar biaryl amine compounds with pyrazine and pyridine moieties, where the key step is the formation of the C-N bond between the pyrazine and pyridine rings via nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

Detailed Preparation Steps

Step 1: Synthesis of 5-(Methylsulfonyl)-4-amino-pyridin-2-yl intermediate

- Starting from a suitably substituted pyridine derivative, the methylsulfonyl group is introduced at the 5-position by oxidation of a methylthio precursor or direct sulfonylation using methylsulfonyl chloride under basic conditions.

- The amino group at the 4-position can be introduced by nitration followed by reduction or direct amination methods.

Representative Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Methylsulfonylation | Methylsulfonyl chloride, base (e.g., triethylamine) | Control temperature to avoid overreaction |

| 2 | Amination with piperidinylmethylamine | Piperidin-4-ylmethylamine, coupling agent (e.g., HATU, EDC) | Use of coupling agents enhances yield |

| 3 | Pyrazine core synthesis | Cyclization of dicarbonitrile precursors | Requires careful control of cyclization |

| 4 | C-N coupling (Buchwald-Hartwig) | Pd catalyst, ligand (e.g., BINAP), base, solvent, heat | Inert atmosphere recommended |

| 5 | Purification | Recrystallization, chromatography | Ensures pharmaceutical-grade purity |

Analytical and Research Findings Supporting the Preparation

- Patent US10010547B2 describes compounds structurally related to this compound, highlighting the use of palladium-catalyzed amination for coupling pyrazine and pyridine rings.

- WO2009044162A1 patent details synthetic routes for pyrazin-2-yl-pyridin-2-yl-amines, emphasizing the use of novel intermediates and nucleophilic aromatic substitution methods for biaryl amine formation.

- Recent medicinal chemistry literature on related heterocyclic amines shows the effectiveness of coupling reagents such as HATU and EDC in forming amide and amine bonds under mild conditions, improving yields and selectivity.

Summary Table of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amino group attacks activated pyrazine ring position | Simple, direct | Requires activated electrophile |

| Palladium-Catalyzed Amination | Pd-catalyzed C-N bond formation between pyridine and pyrazine | High yield, broad substrate scope | Requires expensive catalysts |

| Coupling Reagents (HATU, EDC) | Facilitate amide/amine bond formation with high efficiency | Mild conditions, high selectivity | Sensitive to moisture |

| Methylsulfonylation | Introduction of methylsulfonyl group via sulfonyl chloride | Straightforward | Needs careful control to avoid side reactions |

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing 5-((5-(Methylsulfonyl)-4-((piperidin-4-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile?

The synthesis involves multi-step routes, including sequential functionalization of pyridine and pyrazine cores. Key steps include sulfonylation, nucleophilic substitution, and coupling reactions. Critical parameters:

- Catalysts : Palladium or copper salts for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates .

- Temperature : Controlled heating (60–100°C) to avoid side reactions during sulfonylation .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. What analytical methods are most effective for characterizing this compound and confirming its purity?

- Structural Elucidation : High-resolution NMR (¹H, ¹³C) to confirm substituent positions and connectivity. For example, the piperidinylmethylamino group shows distinct δ 2.8–3.2 ppm (¹H NMR) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (366.42 g/mol) and fragmentation patterns .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. What is the molecular formula, weight, and key structural features influencing reactivity?

- Formula : C₁₈H₂₂N₈O₂S (calculated via high-resolution MS) .

- Weight : 366.42 g/mol .

- Key Features :

- Methylsulfonyl group enhances electrophilicity for nucleophilic attacks.

- Piperidinylmethylamino moiety contributes to solubility and target binding .

- Pyrazine-carbonitrile acts as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentrations in kinase assays) .

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

- Metabolite Interference : Perform LC-MS/MS to identify metabolites that may alter activity in vitro .

Q. What experimental designs are optimal for studying its interaction with kinase targets?

- Molecular Docking : Use X-ray crystallography data of homologous kinases (e.g., PDB: 4U5J) to model binding modes .

- Kinase Profiling : Screen against a panel of 100+ kinases at 1 µM to identify off-target effects .

- SPR Analysis : Measure binding kinetics (kₐ, kₐ) using immobilized kinase domains .

Q. What strategies improve potency and selectivity against structurally similar off-targets?

- SAR Studies : Modify substituents on the piperidine ring (e.g., replace methyl with cyclopropyl) to sterically hinder off-target binding .

- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to enhance cellular uptake .

- Covalent Modification : Incorporate electrophilic warheads (e.g., acrylamide) for irreversible binding to catalytic cysteine residues .

Q. How can solubility and stability challenges be addressed in in vivo studies?

- Co-Solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility .

- pH Adjustment : Formulate at pH 4–5 (citrate buffer) to stabilize the sulfonamide group .

- Lyophilization : Prepare lyophilized powders for long-term storage .

Q. What methods validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in cell lysates after compound treatment .

- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins for MS identification .

- In Vivo Pharmacodynamics : Measure downstream biomarkers (e.g., phospho-ERK levels in tumor xenografts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.